2',6'-Difluoroacetanilide
Overview
Description
2’,6’-Difluoroacetanilide is a chemical compound that belongs to the class of anilides. It is characterized by the presence of two fluorine atoms at the 2’ and 6’ positions on the benzene ring, and an acetamide group attached to the nitrogen atom. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,6’-Difluoroacetanilide can be synthesized through the acylation of 2,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of 2’,6’-Difluoroacetanilide often involves the following steps:
Partial Fluorine Exchange: 1,2,3-trichlorobenzene undergoes partial fluorine exchange to form a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene.
Selective Reduction: The mixture is selectively reduced to convert 2,3-difluorochlorobenzene into ortho-difluorobenzene.
Amination: The resulting 2,6-difluorochlorobenzene is aminated to produce 2,6-difluoroaniline.
Acylation: Finally, 2,6-difluoroaniline is acylated with acetic anhydride to yield 2’,6’-Difluoroacetanilide
Chemical Reactions Analysis
Types of Reactions
2’,6’-Difluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted anilides.
Reduction: The major product is 2,6-difluoroaniline.
Scientific Research Applications
2’,6’-Difluoroacetanilide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’,6’-Difluoroacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoroaniline: A precursor in the synthesis of 2’,6’-Difluoroacetanilide.
2,4-Difluoroacetanilide: Similar structure but with fluorine atoms at different positions.
Acetanilide: Lacks fluorine atoms, making it less reactive and less potent in certain applications
Uniqueness
2’,6’-Difluoroacetanilide is unique due to the presence of fluorine atoms at the 2’ and 6’ positions, which significantly alter its chemical and biological properties. These fluorine atoms enhance the compound’s stability, reactivity, and binding affinity, making it more effective in various applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(12)11-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFSDKCDEQVQMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192253 | |
Record name | Acetamide, N-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-29-5 | |
Record name | Acetamide, N-(2,6-difluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3896-29-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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